(R,R)-tramadol(1+)
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Overview
Description
(R,R)-tramadol(1+) is an organic cation obtained by protonation of the tertiary amino group of (R,R)-tramadol. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (R,R)-tramadol. It is an enantiomer of a (S,S)-tramadol(1+).
Scientific Research Applications
Hepatoprotective Effects
(R,R)-tramadol has shown promising results in protecting against hepatic ischemia/reperfusion (I/R) injury. In a study conducted on rats, tramadol reduced liver injury caused by I/R, evidenced by decreased levels of transaminases, reduced structural changes, and lowered apoptotic cell death. Its hepatoprotective action is attributed to its anti-inflammatory, antiapoptotic, and antioxidant effects (Mahmoud et al., 2016).
Pharmacological Mechanisms
Tramadol's mechanism involves monoaminergic reuptake inhibition and opioid receptor agonism. This unique combination contributes to its analgesic properties. The metabolism of tramadol by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, to its potent opioid metabolite (M1) is crucial in determining its analgesic efficacy. The genetic variability in CYP enzymes among individuals influences tramadol's effectiveness and side effects, highlighting the importance of personalized medicine approaches in its use (Miotto et al., 2017).
Antidepressant-Like Effects
Tramadol's involvement in the L-arginine-nitric oxide-cGMP pathway suggests its potential antidepressant-like effects. Research demonstrates that tramadol administration can reduce immobility time in rat models, indicating an antidepressant effect. This effect seems to be mediated by the inhibition of the L-arginine-NO-cGMP pathway (Jessé et al., 2008).
Neurotoxic Effects from Chronic Use
Chronic use of tramadol can lead to oxidative damage, inflammation, and apoptosis in the brain, along with alterations in cerebral monoamine neurotransmitters. This indicates potential neurotoxic effects from long-term tramadol consumption, mediated through oxidative stress, inflammatory pathways, and changes in neurotransmission (Mohamed & Mahmoud, 2019).
Electrophysiological Effects
Tramadol stereoselectively affects endothelium-dependent relaxation in isolated rat aorta, indicating its influence on vascular physiology. This study found that tramadol, especially the R(-) enantiomer, can attenuate endothelium-dependent relaxation, providing insights into its impact on vascular function (Shin et al., 2006).
properties
Product Name |
(R,R)-tramadol(1+) |
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Molecular Formula |
C16H26NO2+ |
Molecular Weight |
264.38 g/mol |
IUPAC Name |
[(1R,2R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]methyl-dimethylazanium |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/p+1/t14-,16+/m1/s1 |
InChI Key |
TVYLLZQTGLZFBW-ZBFHGGJFSA-O |
Isomeric SMILES |
C[NH+](C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O |
Canonical SMILES |
C[NH+](C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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